

FB 85 Staining Technical Support Center: Troubleshooting Background Fluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescent Brightener 85

Cat. No.: B038868

[Get Quote](#)

Welcome to the technical support center for FB 85 staining. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce background fluorescence in their experiments, ensuring high-quality, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in immunofluorescence staining?

High background fluorescence can originate from two main sources:

- **Autofluorescence:** This is the natural fluorescence emitted by certain biological structures within the tissue or cells. Common sources include collagen, elastin, red blood cells, and lipofuscin.^{[1][2][3]} The fixation method, particularly the use of aldehyde fixatives like formalin, can also induce autofluorescence.^{[1][4]}
- **Non-specific Staining:** This occurs when antibodies bind to unintended targets within the sample.^{[5][6]} This can be caused by several factors, including inappropriate antibody concentrations, insufficient blocking, or issues with the secondary antibody.^{[6][7]}

Q2: How can I determine the source of my background fluorescence?

To identify the source of the background, it is essential to include proper controls in your experiment.^[4] An unstained sample will reveal the level of endogenous autofluorescence.^[8] A

"secondary antibody only" control, where the primary antibody is omitted, will help determine if the secondary antibody is binding non-specifically.[9][10]

Q3: What is the optimal blocking buffer to use for FB 85 staining?

The choice of blocking buffer is critical to prevent non-specific antibody binding.[5] Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[11][12]

- 1% BSA in PBS is a widely used and effective blocking buffer for immunofluorescence.[11]
- 5-10% normal serum from the host species of the secondary antibody is also highly recommended.[12][13]

It is crucial to ensure the blocking proteins do not originate from the same species in which the primary antibody was raised to avoid cross-reactivity.[13]

Q4: Can the fixation method affect background fluorescence?

Yes, the fixation method significantly impacts autofluorescence. Aldehyde fixatives like glutaraldehyde and formaldehyde can create Schiff bases that fluoresce.[1] The hierarchy of autofluorescence induction is glutaraldehyde > paraformaldehyde > formaldehyde.[1] To minimize this, use the lowest effective concentration and fix for the minimum time required.[1][4] In some cases, switching to an organic solvent fixative like chilled methanol or ethanol can be a good alternative, especially for cell surface markers.[1][4]

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

Autofluorescence is inherent to the biological sample and can be a significant source of background noise. Here are several strategies to mitigate it:

1. Sample Preparation:

- Perfusion: If possible, perfuse tissues with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.[1]

- Fixation Optimization: As mentioned, minimize fixation time and consider alternatives to aldehyde fixatives.[1][4]

2. Quenching and Photobleaching:

- Chemical Quenching: Reagents like Sodium Borohydride, Sudan Black B, and Eriochrome Black T can be used to reduce autofluorescence, particularly from lipofuscin and formalin fixation.[1][4] Commercially available reagents are also designed to quench autofluorescence from various sources.[1][3]
- Photobleaching: Exposing the sample to light can permanently destroy fluorescent molecules, thereby reducing background autofluorescence.[9][14] This can be done using a microscope's light source or specialized LED arrays.[9][14][15]

3. Spectral Unmixing:

- For advanced imaging systems, spectral unmixing algorithms can be used to computationally separate the emission spectra of your specific fluorophores from the broad emission spectrum of autofluorescence.[16][17][18]

Guide 2: Minimizing Non-Specific Staining

Non-specific binding of primary or secondary antibodies is a common and preventable source of high background.

1. Antibody Dilution and Incubation:

- Titrate Antibodies: The concentration of both primary and secondary antibodies should be optimized. Using too high a concentration increases the likelihood of non-specific binding.[6][7] Perform a titration experiment to determine the optimal dilution that provides a strong specific signal with low background.
- Optimize Incubation Time and Temperature: Over-incubation can also lead to increased non-specific binding. Adjust the incubation time and temperature according to the antibody manufacturer's recommendations and empirical testing.

2. Blocking Procedures:

- Sufficient Blocking: Ensure adequate blocking by using an appropriate blocking buffer for a sufficient amount of time (e.g., 1 hour at room temperature).[13]
- Correct Blocking Agent: As detailed in the FAQs, use a blocking buffer such as 1-5% BSA or 5-10% normal serum from the secondary antibody's host species.[12][19]

3. Washing Steps:

- Thorough Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[7] Increase the number and duration of washes with a buffer like PBS containing a mild detergent (e.g., 0.05% Tween-20).

4. Secondary Antibody Selection:

- Cross-Adsorbed Antibodies: Use secondary antibodies that have been cross-adsorbed against the immunoglobulin of the species of your sample to minimize cross-reactivity.
- Secondary Only Control: Always run a control with only the secondary antibody to check for non-specific binding.[9][10] If staining is observed, consider using a different secondary antibody.[6]

Data Presentation

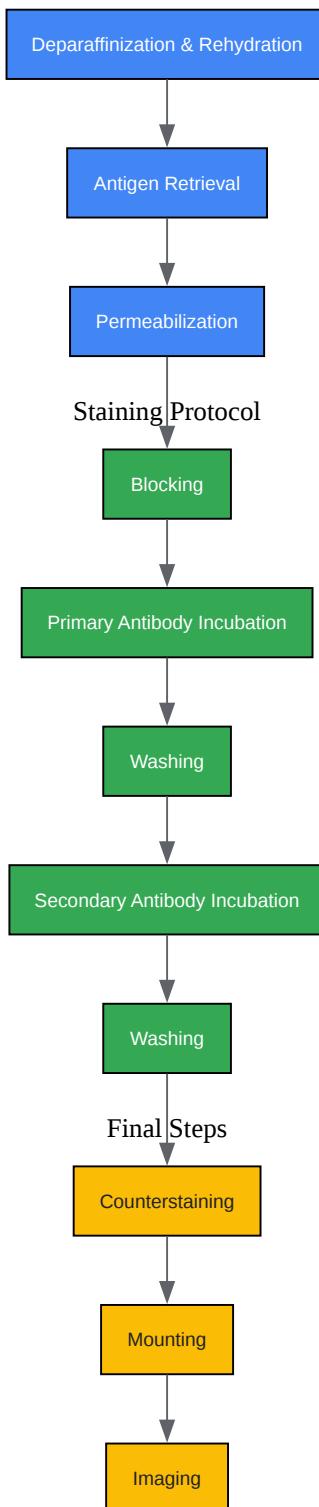
Table 1: Common Causes of High Background and Recommended Solutions

Cause of High Background	Recommended Solution
Autofluorescence	
Endogenous Pigments (e.g., Lipofuscin)	Treat with quenching agents like Sudan Black B or Eriochrome Black T. [1]
Red Blood Cells	Perfuse tissue with PBS prior to fixation. [1]
Aldehyde Fixation	Minimize fixation time; use paraformaldehyde instead of glutaraldehyde; consider organic solvents. [1] [4]
Non-Specific Staining	
High Antibody Concentration	Titrate primary and secondary antibodies to find the optimal dilution. [6] [7]
Insufficient Blocking	Increase blocking incubation time or change the blocking agent (e.g., 5% normal serum). [6] [7]
Inadequate Washing	Increase the number and duration of wash steps. [7]
Secondary Antibody Cross-Reactivity	Use a cross-adsorbed secondary antibody; run a secondary-only control. [6]

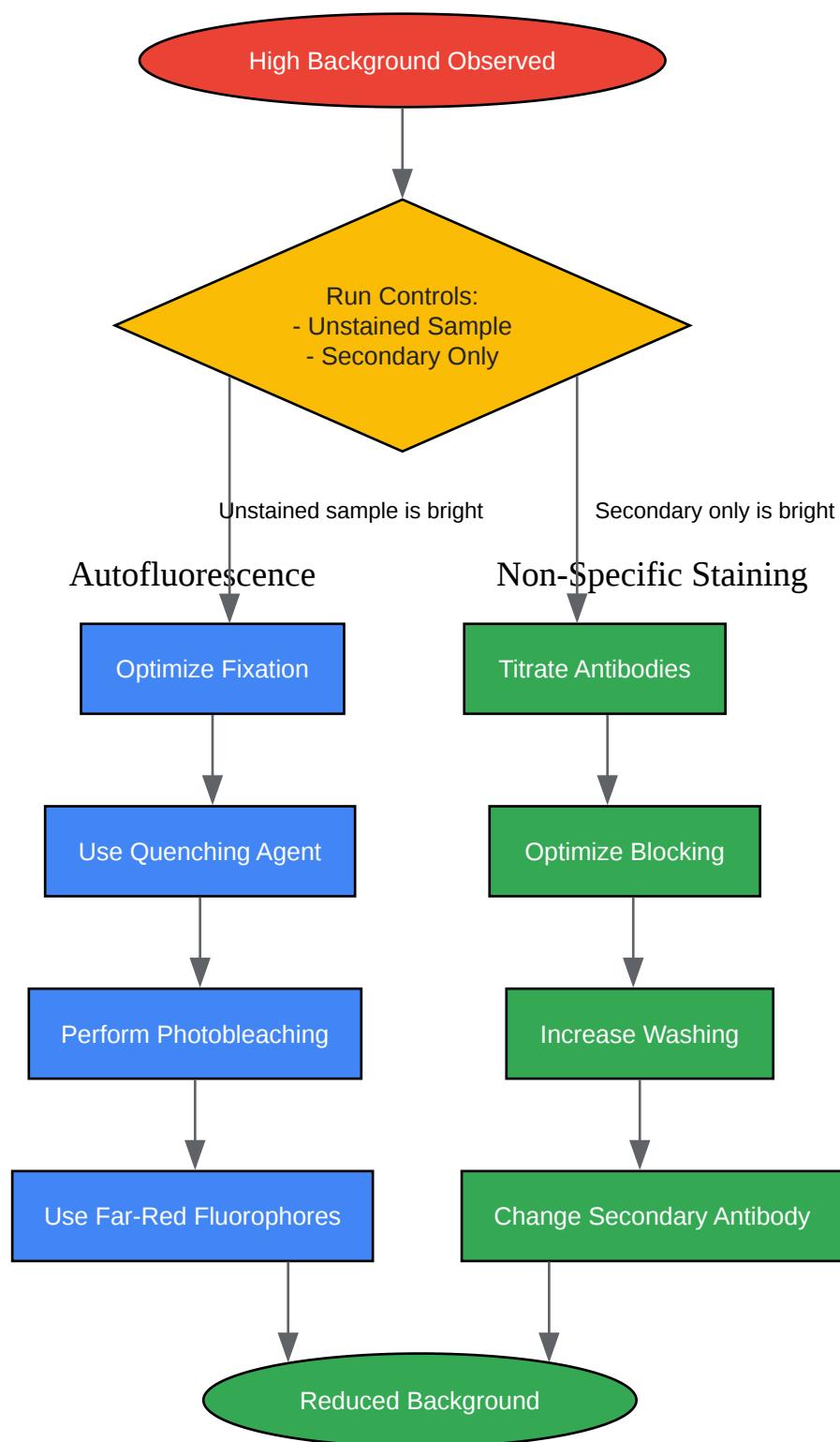
Table 2: Comparison of Common Blocking Buffers

Blocking Buffer	Typical Concentration	Advantages	Considerations
Bovine Serum Albumin (BSA)	1-5% in PBS	Readily available, generally effective.[11][19]	Can sometimes contain contaminating IgGs; ensure high-purity, IgG-free BSA is used.[20]
Normal Serum	5-10% in PBS	Highly effective at blocking non-specific sites.[12]	Must be from the same species as the secondary antibody host.[12][13]
Non-fat Dry Milk	1-5%	Inexpensive.	Not recommended for all applications as it can contain phosphoproteins that may interfere with certain antibodies.
Commercial Blocking Buffers	Varies	Optimized formulations for low background.	Can be more expensive.

Experimental Protocols


Protocol 1: Standard Immunofluorescence Staining with Optimal Blocking

- Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.
- Permeabilization: If targeting intracellular antigens, permeabilize cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[21]


- Blocking: Block non-specific binding by incubating the sample in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[19][21]
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate overnight at 4°C in a humidified chamber.[21]
- Washing: Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween-20.[21]
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[21]
- Washing: Repeat the washing step as in step 6.
- Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
- Mounting: Mount the coverslip using an anti-fade mounting medium.
- Imaging: Image the sample promptly, storing it in the dark at 4°C until imaging.

Mandatory Visualizations

Sample Preparation

[Click to download full resolution via product page](#)

Caption: A standard workflow for immunofluorescence staining.

[Click to download full resolution via product page](#)

Caption: A logical flowchart for troubleshooting background fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. biotium.com [biotium.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 12. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [biotechne.com]
- 13. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 14. scispace.com [scispace.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. Spectral Imaging and Linear Unmixing | Nikon's MicroscopyU [microscopyu.com]
- 19. researchgate.net [researchgate.net]

- 20. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FB 85 Staining Technical Support Center: Troubleshooting Background Fluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038868#reducing-background-fluorescence-in-fb-85-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com